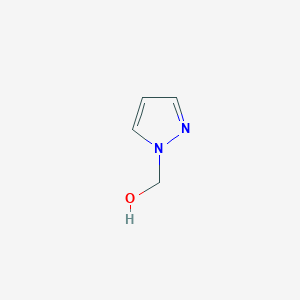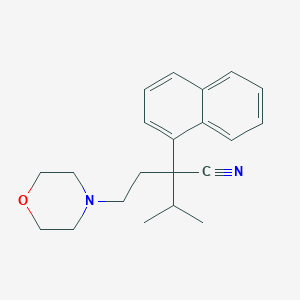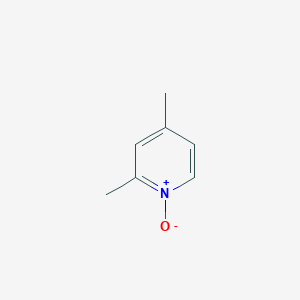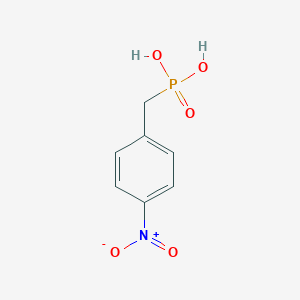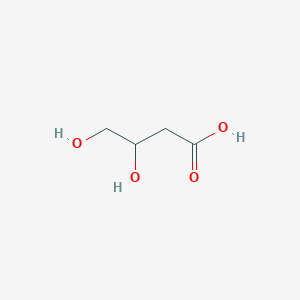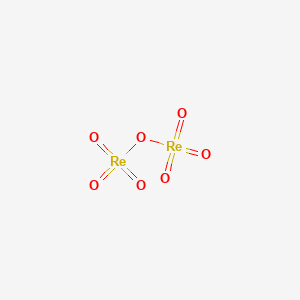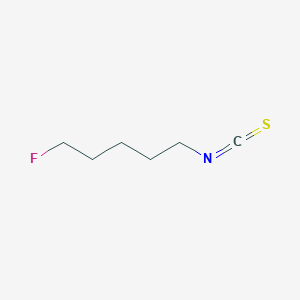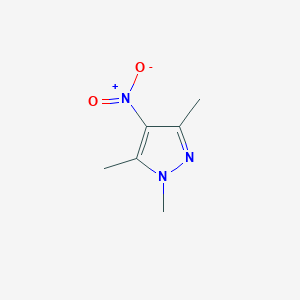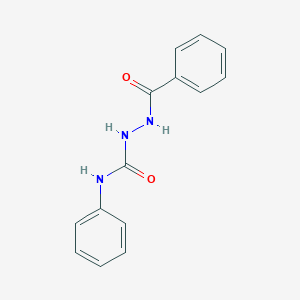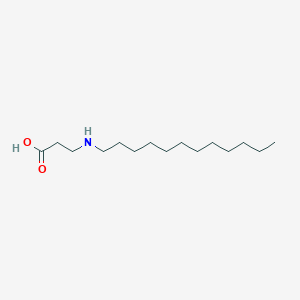
5,6,7,8-Tetrahydro-1-naphthyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1-naphthyl methylcarbamate, commonly known as THNMC, is a carbamate derivative that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential therapeutic benefits. In
Wissenschaftliche Forschungsanwendungen
THNMC has shown potential in various scientific research applications. It has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. THNMC has been shown to have neuroprotective effects and can prevent the death of neurons. Additionally, THNMC has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
THNMC's mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and receptors in the brain. THNMC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, THNMC can increase the levels of acetylcholine in the brain, which can improve cognitive function. THNMC has also been shown to modulate the activity of certain receptors in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects:
THNMC has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. THNMC has also been shown to have antioxidant effects, which can protect neurons from oxidative stress. Additionally, THNMC has been shown to inhibit the growth of cancer cells, which can have potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
THNMC has several advantages and limitations for lab experiments. One advantage is that it is readily available in high purity and yield, making it easy to obtain for scientific research. Another advantage is that it has shown potential in various scientific research applications, making it a versatile compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study. Additionally, THNMC has not been extensively studied in humans, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for THNMC research. One direction is to further investigate its mechanism of action, which can provide insight into its potential therapeutic applications. Another direction is to study its effects in humans, which can determine its safety and efficacy as a potential therapeutic agent. Additionally, THNMC can be studied for its potential use in treating other neurodegenerative disorders and cancer types. Overall, THNMC has shown potential in various scientific research applications, and further research can provide valuable insights into its potential therapeutic benefits.
Synthesemethoden
THNMC can be synthesized through a multi-step process that involves the reaction of 1-naphthol with methyl isocyanate and tetrahydrofuran. This reaction produces THNMC in high yield and purity. The synthesis method has been optimized to produce THNMC on a large scale, making it readily available for scientific research.
Eigenschaften
CAS-Nummer |
1136-84-1 |
|---|---|
Produktname |
5,6,7,8-Tetrahydro-1-naphthyl methylcarbamate |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydronaphthalen-1-yl N-methylcarbamate |
InChI |
InChI=1S/C12H15NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
FDHRBCMXYSGNPA-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC2=C1CCCC2 |
Kanonische SMILES |
CNC(=O)OC1=CC=CC2=C1CCCC2 |
Andere CAS-Nummern |
1136-84-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



